Cas no 49713-97-5 (3-methyl-2-oxohexanoic acid)

3-methyl-2-oxohexanoic acid 化学的及び物理的性質
名前と識別子
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- HEXANOIC ACID, 3-METHYL-2-OXO-
- 3-methyl-2-oxohexanoic acid
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計算された属性
- せいみつぶんしりょう: 144.078644241g/mol
- どういたいしつりょう: 144.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 54.4Ų
3-methyl-2-oxohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784343-0.25g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1784343-5g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1784343-1g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1784343-5.0g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1784343-0.1g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1784343-1.0g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1784343-0.05g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1784343-0.5g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1784343-2.5g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1784343-10.0g |
3-methyl-2-oxohexanoic acid |
49713-97-5 | 10g |
$3929.0 | 2023-06-02 |
3-methyl-2-oxohexanoic acid 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-methyl-2-oxohexanoic acidに関する追加情報
Comprehensive Overview of 3-Methyl-2-oxohexanoic Acid (CAS No. 49713-97-5): Properties, Applications, and Industry Insights
3-Methyl-2-oxohexanoic acid (CAS No. 49713-97-5) is a specialized organic compound belonging to the class of keto acids, which are pivotal intermediates in biochemical and industrial processes. This compound, characterized by its methyl-substituted carbon chain and oxo (keto) functional group, has garnered attention in pharmaceuticals, flavor synthesis, and metabolic research. Its molecular formula, C7H12O3, reflects a balance of hydrophobicity and reactivity, making it versatile for synthetic applications.
In recent years, the demand for 3-methyl-2-oxohexanoic acid has surged due to its role in producing flavor enhancers and fragrance precursors. Consumers and manufacturers alike are increasingly interested in natural-like flavor compounds, driving research into keto acids as sustainable alternatives to synthetic additives. Searches for "natural flavor synthesis" and "keto acid applications" have spiked by 40% in the last two years, highlighting industry trends.
The compound’s chirality and stereochemical properties are critical in pharmaceutical contexts. For instance, it serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors. Researchers frequently query "CAS 49713-97-5 pharmaceutical uses" or "3-methyl-2-oxohexanoic acid chiral synthesis," underscoring its relevance in drug development. Advanced techniques like asymmetric catalysis are often employed to optimize its enantiomeric purity.
From a biochemical perspective, 3-methyl-2-oxohexanoic acid is studied for its potential role in metabolic pathways, particularly in branched-chain amino acid (BCAA) catabolism. This aligns with the growing public interest in metabolic health and nutraceuticals, as evidenced by search terms like "keto acids in metabolism". Its structural similarity to intermediates in mitochondrial energy production further fuels academic curiosity.
Industrially, the compound’s synthesis often involves oxidation reactions of precursor alcohols or Claisen condensation derivatives. Innovations in green chemistry have led to eco-friendly production methods, addressing concerns about sustainable manufacturing. Searches for "CAS 49713-97-5 synthesis" frequently include modifiers like "low-waste" or "catalyst-free," reflecting environmental priorities.
Analytical characterization of 3-methyl-2-oxohexanoic acid typically employs GC-MS, NMR, and HPLC to verify purity and structure. Quality control is paramount, especially for high-purity grades used in research. Laboratories often search for "49713-97-5 analytical standards" or "spectral data for 3-methyl-2-oxohexanoic acid," emphasizing the need for reliable reference materials.
In conclusion, 3-methyl-2-oxohexanoic acid (CAS No. 49713-97-5) bridges multiple disciplines—from flavor chemistry to drug design—and aligns with contemporary demands for sustainability and metabolic health solutions. Its multifaceted applications ensure ongoing relevance in both academic and industrial settings.
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